n-Ethyl-1-naphthylamine hydrochloride

Description

BenchChem offers high-quality n-Ethyl-1-naphthylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Ethyl-1-naphthylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

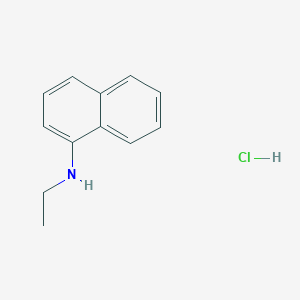

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H14ClN |

|---|---|

Molecular Weight |

207.7 g/mol |

IUPAC Name |

N-ethylnaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C12H13N.ClH/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2H2,1H3;1H |

InChI Key |

CZPDZIFRRRQSHM-UHFFFAOYSA-N |

SMILES |

CCNC1=CC=CC2=CC=CC=C21.Cl |

Canonical SMILES |

CCNC1=CC=CC2=CC=CC=C21.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profiling and Solvent Selection Strategy: N-Ethyl-1-naphthylamine Hydrochloride

An In-Depth Technical Guide for Analytical & Synthetic Applications[1]

Executive Summary & Chemical Identity

Target Compound: N-Ethyl-1-naphthylamine Hydrochloride

CAS: 36101-15-2 (Salt), 118-44-5 (Free Base)

Molecular Formula:

This guide addresses the solubility characteristics of N-Ethyl-1-naphthylamine hydrochloride, a secondary amine salt used as an intermediate in azo dye synthesis and as a coupling agent in specific colorimetric assays (e.g., modified Bratton-Marshall methods).[1]

⚠️ Critical Distinction: The "Griess" Confusion

Do not confuse this compound with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED/NEDD, CAS 1465-25-4). While both are used in nitrite determination, NED is a diamine with significantly higher water solubility and faster coupling kinetics.[1] N-Ethyl-1-naphthylamine is a mono-amine with higher lipophilicity.[1] Protocols designed for NED (aqueous dissolution) may fail for N-Ethyl-1-naphthylamine without solvent modification (alcohol or acid addition).[1]

Physicochemical Profile & Solubility Mechanism[1][2][3]

The solubility behavior of N-Ethyl-1-naphthylamine hydrochloride is governed by the tension between its ionic "head" and its hydrophobic "tail."[1]

Structural Analysis[1]

-

Hydrophobic Domain (Lipophilic): The naphthalene ring fused with an N-ethyl group creates a substantial non-polar surface area.[1] This disrupts the hydrogen-bonding network of pure water, imposing an entropic penalty on dissolution.[1]

-

Ionic Domain (Hydrophilic): The hydrochloride moiety (

) provides high lattice energy in the solid state but allows for ion-dipole interactions in polar solvents.[1]

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Mechanistic Driver | Application Context |

| Ethanol (EtOH) | High (Freely Soluble) | The ethyl group of the solvent interacts favorably with the N-ethyl and naphthalene moieties (Van der Waals), while the hydroxyl group solvates the chloride ion.[1] | Recrystallization; Stock solution preparation (>10 mg/mL).[1] |

| Water ( | Moderate (~20–30 g/L)* | Ion-dipole interactions overcome the lattice energy, but the hydrophobic effect limits saturation compared to smaller amine salts.[1] | Final analytical dilutions; usually requires acidic pH to prevent hydrolysis.[1] |

| Dilute Acid (HCl/Acetic) | High | Excess protons suppress hydrolysis ( | Standard vehicle for colorimetric reagent preparation.[1][2] |

| Diethyl Ether | Low/Insoluble | The ionic lattice is too stable to be broken by the weak polarity of ether.[1] | Washing impurities from the solid salt.[1] |

*Estimate based on 1-naphthylamine HCl comparative data; solubility decreases with increasing alkyl chain length.[1]

Visualization: Solvation Dynamics

The following diagram illustrates the competitive solvation mechanisms between water and ethanol.

Figure 1: Mechanistic comparison of dissolution.[1][3] Ethanol offers dual stabilization (polar and non-polar), whereas water struggles with the hydrophobic naphthalene tail.[1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Test

Use this protocol to determine the precise solubility limit for your specific batch/temperature.[1]

-

Preparation: Weigh 100 mg of N-Ethyl-1-naphthylamine HCl into two separate 20 mL scintillation vials.

-

Solvent Addition:

-

Vial A (Water): Add 5.0 mL of deionized water.

-

Vial B (Ethanol): Add 5.0 mL of absolute ethanol.

-

-

Equilibration: Vortex both vials for 5 minutes. Place in a shaker bath at 25°C for 24 hours.

-

Observation:

-

Quantification (Gravimetric): Filter the supernatant through a 0.45 µm PTFE filter. Evaporate a known volume (e.g., 1 mL) in a pre-weighed dish and weigh the residue.

Protocol B: Recrystallization (Purification)

Because the compound is freely soluble in ethanol but less soluble in water, a mixed-solvent system is the gold standard for purification.[1]

-

Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of boiling ethanol (approx. 78°C).

-

Filtration: Perform a hot filtration (if necessary) to remove insoluble impurities (e.g., inorganic salts).[1]

-

Precipitation: While keeping the solution hot, slowly add hot deionized water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

-

Clarification: Add a few drops of ethanol to clear the solution again.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.

-

Collection: Filter the crystals using vacuum filtration. Wash with cold 1:1 Ethanol/Water.[1]

Protocol C: Preparation of Analytical Reagent (Nitrite Test)

For use in Bratton-Marshall or Griess-type assays.[1]

Reagent Stability Warning: Aqueous solutions of naphthylamines are prone to oxidation (turning pink/red) upon light exposure.[1] Always prepare in acid and store in amber bottles.

Formulation:

-

Solvent: Prepare 100 mL of 0.6 M Hydrochloric Acid or 5N Acetic Acid .

-

Dissolution: Dissolve 0.5 g of N-Ethyl-1-naphthylamine HCl in the acid solution (0.5% w/v).

-

Note: If the salt dissolves slowly, mild heating (30–40°C) is permissible.[1] Do not boil.

-

-

Storage: Store in a dark (amber) glass bottle at 4°C. Discard if the solution turns pink.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the intended application.

Figure 2: Decision matrix for solvent selection based on experimental goals.[1]

Safety & Handling (E-E-A-T)

-

Toxicity: While N-ethyl-1-naphthylamine is generally considered less carcinogenic than 2-naphthylamine (a known human carcinogen), all naphthylamine derivatives should be handled as potential carcinogens.[1]

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1] Handle only in a fume hood to avoid inhalation of dust.[1]

-

Waste Disposal: Do not dispose of down the drain. Collect in a dedicated "Halogenated Organic" or "Toxic Organic" waste stream depending on your facility's protocols.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67043, N-Ethyl-1-naphthalenamine.[1] Retrieved from [Link][1]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for recrystallization of amine salts).

Sources

n-Ethyl-1-naphthylamine hydrochloride CAS number and IUPAC designation

For Researchers, Scientists, and Drug Development Professionals

Foreword

n-Ethyl-1-naphthylamine hydrochloride, a derivative of the polycyclic aromatic amine 1-naphthylamine, is a compound of significant interest in various chemical and industrial sectors. Its utility as an intermediate in the synthesis of dyes and as a precursor in the development of antioxidants for materials science underscores the need for a comprehensive understanding of its chemical and physical properties. This guide, intended for a technical audience, provides an in-depth exploration of n-Ethyl-1-naphthylamine hydrochloride, from its fundamental identifiers to its synthesis and analytical characterization. The methodologies presented herein are grounded in established chemical principles, offering a framework for its practical application in research and development.

Section 1: Core Compound Identification

The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. This section provides the key identifiers for n-Ethyl-1-naphthylamine and its hydrochloride salt.

-

n-Ethyl-1-naphthylamine (Free Base)

-

CAS Number: 118-44-5

-

IUPAC Name: N-ethylnaphthalen-1-amine[1]

-

-

n-Ethyl-1-naphthylamine Hydrochloride (Salt)

-

CAS Number: 36101-15-2

-

Molecular Formula: C₁₂H₁₄ClN

-

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its handling, formulation, and application. The following table summarizes the key properties of n-Ethyl-1-naphthylamine.

| Property | Value | Source |

| Molecular Weight | 171.24 g/mol | [1] |

| Appearance | Colorless crystals (free base), which may turn brown on exposure to air. | [2] |

| Melting Point | 50 °C (122 °F; 323 K) (for 1-naphthylamine) | [2] |

| Boiling Point | 301 °C (574 °F; 574 K) (for 1-naphthylamine) | [2] |

| Solubility | Sparingly soluble in water. | [2] |

Section 3: Synthesis of n-Ethyl-1-naphthylamine Hydrochloride

The synthesis of n-Ethyl-1-naphthylamine hydrochloride is a two-step process involving the N-alkylation of 1-naphthylamine to form the free base, followed by its conversion to the hydrochloride salt.

Part A: Synthesis of n-Ethyl-1-naphthylamine (Free Base)

A common method for the synthesis of N-substituted 1-naphthylamines is the reaction of α-naphthol with an amine in the presence of a catalyst.[3]

Reaction Principle:

This synthesis proceeds via a nucleophilic substitution reaction where the amine displaces the hydroxyl group of the naphthol.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine 288 parts of α-naphthol, 10 parts of tributyl phosphite (catalyst), and 110 parts of ethylamine gas.[3]

-

Reaction Conditions: Heat the mixture to 240 °C for 20 hours with continuous stirring.[3]

-

Work-up:

-

Purification:

-

Separate the organic phase and distill it to yield N-ethyl-α-naphthylamine. The product distills at 119-120 °C under a vacuum of 0.1 mm Hg.[3]

-

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of n-Ethyl-1-naphthylamine free base.

Part B: Formation of the Hydrochloride Salt

The purified n-Ethyl-1-naphthylamine free base is then converted to its hydrochloride salt.

Reaction Principle:

This is an acid-base reaction where the amine group of n-Ethyl-1-naphthylamine is protonated by hydrochloric acid to form the ammonium salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified n-Ethyl-1-naphthylamine in a suitable anhydrous organic solvent, such as diethyl ether or ethanol.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) until the solution is acidic.

-

Precipitation: The n-Ethyl-1-naphthylamine hydrochloride will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product.

Section 4: Analytical Characterization

The purity and identity of the synthesized n-Ethyl-1-naphthylamine hydrochloride must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantitative analysis.

Principle of HPLC-UV Analysis:

The compound is separated from potential impurities on a chromatographic column based on its polarity. The amount of the compound is then quantified by measuring its absorbance of UV light at a specific wavelength.

Proposed HPLC-UV Method:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of an ion-pairing agent like trifluoroacetic acid (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) for n-Ethyl-1-naphthylamine should be determined by scanning a dilute solution with a UV-Vis spectrophotometer. Aromatic amines typically have strong absorbance in the 280-330 nm range.

-

Injection Volume: 20 µL.

-

Quantification: A calibration curve should be prepared using standards of known concentrations to quantify the amount of n-Ethyl-1-naphthylamine hydrochloride in a sample.

Validation of the Analytical Method:

The reliability of the HPLC method must be established through a validation process that assesses the following parameters, in accordance with ICH guidelines:[4][5]

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[4]

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[6]

-

Accuracy: The closeness of the test results obtained by the method to the true value.[7]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]

Diagram of Analytical Workflow:

Caption: General workflow for the quantitative analysis of n-Ethyl-1-naphthylamine hydrochloride by HPLC-UV.

Section 5: Applications and Industrial Relevance

n-Ethyl-1-naphthylamine and its derivatives are valuable intermediates in several industrial applications.

-

Dye Synthesis: 1-Naphthylamine and its derivatives are precursors to a wide variety of azo dyes.[2][8] These dyes are used extensively in the textile, paper, and leather industries.[8] The ethyl group in n-Ethyl-1-naphthylamine can be used to modify the color and properties of the final dye molecule.

-

Rubber Antioxidants: Secondary aromatic amines, including derivatives of naphthylamine, are effective antioxidants in rubber products. They protect the rubber from degradation caused by oxidation, thereby extending the service life of products such as tires and industrial rubber goods.[9] N-phenyl-1-naphthylamine is a known rubber antioxidant, and n-Ethyl-1-naphthylamine can serve as a precursor or a component in similar antioxidant formulations.[10]

Section 6: Safety and Handling

Aromatic amines, including 1-naphthylamine and its derivatives, should be handled with caution as they can be harmful. 1-Naphthylamine is a known carcinogen.[2] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

References

-

PrepChem.com. (n.d.). Synthesis of N-ethyl-α-naphthylamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1-Naphthylamine in Dye Manufacturing. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethyl-1-naphthalenamine. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. Retrieved from [Link]

-

ResearchGate. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

- Shinde, K. P., & Rajmane, A. D. (2019). A Review UV Method Development and Validation. Asian Journal of Pharmaceutical Analysis, 9(2), 75-79.

-

Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. Retrieved from [Link]

-

eLife. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. Retrieved from [Link]

-

Eurachem. (2025). Validation of analytical methods. Retrieved from [Link]

-

IOSR Journal of Pharmacy. (2014). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]

-

National Pharmaceutical Regulatory Agency. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Retrieved from [Link]

-

OSHA. (1992). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]

-

Publisso. (2024). N-Phenyl-1-naphthylamine. Retrieved from [Link]

-

PubMed. (2013). Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats. Retrieved from [Link]

-

ResearchGate. (2019). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]

-

ResearchGate. (2025). Quantitative analysis of liquid formulations using FT-Raman spectroscopy and HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. Retrieved from [Link]

Sources

- 1. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. npra.gov.my [npra.gov.my]

- 5. 7. Validation of analytical methods [eurachem.org]

- 6. ajpaonline.com [ajpaonline.com]

- 7. iosrphr.org [iosrphr.org]

- 8. nbinno.com [nbinno.com]

- 9. Rubber Anti Aging Agent N-Phenyl-L-Naphthylamine Rubber Antioxidant Pan a for Tyre/Shoes - N-Phenyl-L-Naphthylamine and Rubber Antioxidant Pan a [jingsharubber.en.made-in-china.com]

- 10. osha.gov [osha.gov]

The Ascendance of N-Ethyl-1-naphthylamine: A Technical Guide to its History, Development, and Application as a Premier Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-1-naphthylamine, a pivotal coupling agent in the synthesis of azo dyes and a critical reagent in analytical chemistry. Delving into its historical context from the dawn of synthetic dyes, this document charts its development, elucidates its chemical properties, and provides detailed methodologies for its application. Through a synthesis of historical accounts, mechanistic insights, and practical protocols, this guide serves as an essential resource for professionals engaged in chemical synthesis and analysis.

Introduction: The Genesis of a Versatile Coupling Agent

The story of N-Ethyl-1-naphthylamine is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The groundbreaking work of Peter Griess in 1858, which detailed the diazotization of arylamines, unlocked a new world of chemical possibilities.[1] This reaction, forming highly reactive diazonium salts, paved the way for the synthesis of a vast array of vibrant azo dyes through coupling with electron-rich aromatic compounds.[2][3] Among the earliest and most important of these coupling components were the naphthylamines and their derivatives.[4]

N-Ethyl-1-naphthylamine emerged as a significant player in this burgeoning field, offering distinct advantages over its predecessors and contemporaries. This guide will explore the nuanced history of its adoption, its superior performance in specific applications, and the chemical principles that underpin its utility.

A Historical Trajectory: From Aniline to Advanced Naphthylamines

The initial flurry of azo dye synthesis heavily relied on aniline and its simple derivatives.[5] However, the quest for a broader palette of colors and improved dye properties, such as lightfastness and solubility, led chemists to explore more complex aromatic structures. Naphthalene, with its fused ring system, offered a larger chromophore and more positions for substitution, leading to a significant expansion of the available color spectrum.[6]

While 1-naphthylamine was a foundational coupling agent in this new chapter of dye chemistry, its use was later curtailed by the discovery of its potent carcinogenicity.[7][8] This critical health concern spurred the development of safer and more effective alternatives. N-(1-Naphthyl)ethylenediamine became a widely adopted substitute, particularly in analytical applications like the Griess test for nitrite detection, due to the increased polarity and solubility of the resulting azo dye.[8]

N-Ethyl-1-naphthylamine carved its own niche within this evolving landscape. While not as polar as N-(1-Naphthyl)ethylenediamine, the introduction of the ethyl group offered a favorable balance of properties. It provided steric hindrance that could influence the position of coupling and modify the final dye's characteristics, while also mitigating some of the safety concerns associated with the parent 1-naphthylamine. Its development represents a logical progression in the fine-tuning of coupling agents for specific synthetic and analytical needs.

Chemical Properties and Synthesis

N-Ethyl-1-naphthylamine is a colorless to yellowish liquid, insoluble in water but soluble in organic solvents.[9] Its chemical reactivity is dominated by the electron-rich naphthalene ring and the secondary amine group, making it an excellent nucleophile for azo coupling reactions.

Physicochemical Properties of N-Ethyl-1-naphthylamine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N | [10] |

| Molecular Weight | 171.24 g/mol | [10] |

| Boiling Point | 175-176 °C at 15 mmHg | [9] |

| Density | 1.065 g/mL at 25 °C | [9] |

| Refractive Index (n²⁰/D) | 1.644 | [9] |

A common laboratory-scale synthesis of N-ethyl-α-naphthylamine involves the reaction of α-naphthol with ethylamine gas in the presence of a catalyst at elevated temperature and pressure.[11]

The Azo Coupling Reaction: Mechanism and Application

The core utility of N-Ethyl-1-naphthylamine lies in its role as a coupling component in azo coupling reactions. This electrophilic aromatic substitution reaction involves the attack of a diazonium cation on the electron-rich naphthalene ring of N-Ethyl-1-naphthylamine.

Caption: General mechanism of azo coupling with N-Ethyl-1-naphthylamine.

The ethyl group on the nitrogen atom can influence the regioselectivity of the coupling reaction, favoring coupling at the para-position (C4) of the naphthalene ring. The resulting azo dyes often exhibit deep and brilliant colors, with the exact hue dependent on the nature of the aromatic group (Ar) from the diazonium salt and any other substituents present.[12]

Experimental Protocol: Synthesis of an Azo Dye using N-Ethyl-1-naphthylamine

This section provides a detailed, step-by-step methodology for the synthesis of a representative azo dye using N-Ethyl-1-naphthylamine as the coupling agent.

Objective: To synthesize 4-(phenyldiazenyl)-N-ethylnaphthalen-1-amine.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

N-Ethyl-1-naphthylamine

-

Sodium Acetate

-

Ethanol

-

Ice

Procedure:

Part A: Diazotization of Aniline

-

In a 100 mL beaker, dissolve 1.0 mL of aniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of 0.7 g of sodium nitrite in 5 mL of water dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 15 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the benzenediazonium chloride solution.

Part B: Coupling Reaction

-

In a separate 250 mL beaker, dissolve 1.71 g of N-Ethyl-1-naphthylamine in 20 mL of ethanol.

-

To this solution, add a solution of 2.5 g of sodium acetate in 10 mL of water.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared benzenediazonium chloride solution from Part A to the N-Ethyl-1-naphthylamine solution. A colored precipitate should form immediately.

-

Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes.

-

Allow the mixture to stand at room temperature for 1 hour.

Part C: Work-up and Purification

-

Collect the precipitated crude product by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain the pure 4-(phenyldiazenyl)-N-ethylnaphthalen-1-amine.

Caption: Experimental workflow for the synthesis of an azo dye.

Characterization and Data

The synthesized azo dye should be characterized using various spectroscopic techniques to confirm its structure and purity.

Expected Spectroscopic Data for 4-(phenyldiazenyl)-N-ethylnaphthalen-1-amine

| Technique | Expected Data |

| UV-Vis (in Ethanol) | λmax ≈ 480-520 nm |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons of both phenyl and naphthyl rings, ethyl group protons (triplet and quartet), and the N-H proton. |

| ¹³C NMR (CDCl₃) | Resonances for all unique carbon atoms in the molecule, including the characteristic azo-linked carbons. |

| FT-IR (KBr) | Characteristic peaks for N-H stretching, C-H aromatic stretching, N=N stretching, and C-N stretching. |

Applications in Analytical Chemistry: The Griess Test

Beyond its role in synthetic dye chemistry, N-Ethyl-1-naphthylamine and its close relatives are indispensable reagents in analytical chemistry, most notably in the Griess test for the determination of nitrite ions.[8] The Griess reaction involves the diazotization of an aromatic amine (commonly sulfanilamide) by nitrite in an acidic medium, followed by the coupling of the resulting diazonium salt with a coupling agent to form a colored azo dye.[8]

The choice of coupling agent is critical to the sensitivity and reliability of the assay. While N-(1-Naphthyl)ethylenediamine is frequently used due to the high molar absorptivity and good water solubility of the resulting dye, N-Ethyl-1-naphthylamine can also be employed, offering a balance of reactivity and stability. The selection between these reagents often depends on the specific requirements of the analytical method, including the sample matrix and the desired detection limit.

Safety and Handling

N-Ethyl-1-naphthylamine is a toxic chemical and should be handled with appropriate safety precautions.[13] It is harmful if swallowed or absorbed through the skin.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[14] In case of exposure, seek immediate medical attention. Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

N-Ethyl-1-naphthylamine represents a significant milestone in the development of coupling agents for azo dye synthesis and analytical reagents. Its history is a testament to the continuous drive for innovation in chemical synthesis, balancing the need for vibrant colors and sensitive detection with the imperative of chemical safety. This guide has provided a comprehensive overview of its historical context, chemical properties, and practical applications, equipping researchers and professionals with the knowledge to effectively and safely utilize this versatile compound.

References

- Griess, P. Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenolsäure. Annalen der Chemie und Pharmacie106, 123–125 (1858).

- The Royal Society. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records (2015).

- Wikipedia. Azo coupling.

- PSIBERG. Azo Dyes: History, Uses, and Synthesis. (2022).

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1-Naphthylamine in Dye Manufacturing.

- The Synthesis of Azo Dyes.

- IMR Press.

- PubChem. 1-Naphthylamine.

- Wikipedia. Griess test.

- ChemicalBook. N-Ethyl-1-naphthylamine | 118-44-5.

- PrepChem.com. Synthesis of N-ethyl-α-naphthylamine.

- MedCrave. Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. (2023).

- PubChem. N-Ethyl-1-naphthalenamine.

- Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. medcraveonline.com [medcraveonline.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. jou.jobrs.edu.iq [jou.jobrs.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US4315756A - Oil-soluble azo dye with N-substituted β-naphthylamine as coupling component - Google Patents [patents.google.com]

- 10. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

- 13. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

protocol for spectrophotometric determination of nitrite using n-Ethyl-1-naphthylamine hydrochloride

Application Note: Spectrophotometric Determination of Nitrite Using N-Ethyl-1-naphthylamine Hydrochloride

Abstract

This application note details a rigorous protocol for the quantitative determination of nitrite (

Introduction & Principle

The determination relies on the classic Griess diazotization-coupling reaction.[1] Under acidic conditions, nitrite reacts with a primary aromatic amine (sulfanilic acid) to form a diazonium salt. This unstable intermediate undergoes electrophilic aromatic substitution with N-ethyl-1-naphthylamine hydrochloride (the coupling agent) at the para-position relative to the amino group, yielding a stable, highly colored azo dye.

Reaction Mechanism:

-

Diazotization: Nitrite (

) + -

Coupling: Diazonium Cation + N-Ethyl-1-naphthylamine

Red-Violet Azo Dye.

Why N-Ethyl-1-naphthylamine?

Unlike

Material & Reagents

Strict adherence to reagent purity is required to minimize background absorbance.

Reagents

| Reagent | Specification | Preparation Instructions | Storage |

| Sulfanilic Acid | ACS Reagent, >99% | Dissolve 0.60 g in 100 mL of 1 M HCl. Warm slightly if necessary to dissolve. | 4°C, Dark (1 month) |

| Coupling Reagent | N-Ethyl-1-naphthylamine HCl | Dissolve 0.10 g in 100 mL of deionized water. If turbidity persists, add 1 mL conc. HCl. | 4°C, Amber Bottle (Fresh) |

| Nitrite Standard | Sodium Nitrite ( | Stock (1000 mg/L): Dissolve 1.500 g dried | Stock: 4°C (1 month) |

| Matrix Blank | Sample Matrix w/o Nitrite | Use buffer/media matching the sample (e.g., PBS, cell media) to zero the instrument. | Fresh |

Safety Warning: N-Ethyl-1-naphthylamine is an aromatic amine. Handle with extreme caution using nitrile gloves and a fume hood. Treat as a potential carcinogen.

Experimental Protocol

Spectral Scanning (Self-Validation Step)

Before routine analysis, you must determine the exact

-

Prepare a High Standard (e.g., 1.0 mg/L Nitrite).

-

React according to the protocol below.

-

Scan absorbance from 400 nm to 600 nm against a reagent blank.

-

Identify the peak wavelength (

). Use this wavelength for all subsequent measurements.

Standard Procedure

Step-by-Step Workflow:

Figure 1: Operational workflow for nitrite determination.

-

Sample Aliquot: Transfer 5.0 mL of clear sample (pH 5–9) into a test tube or cuvette.

-

Diazotization: Add 1.0 mL of Sulfanilic Acid solution. Mix by inversion.

-

Critical: Allow to stand for 5 minutes . This ensures complete formation of the diazonium salt before the coupling agent is introduced.

-

-

Coupling: Add 1.0 mL of N-Ethyl-1-naphthylamine HCl solution. Mix immediately.

-

Development: Incubate in the dark at room temperature for 20 minutes .

-

Note: The color is stable for approximately 2 hours.

-

-

Measurement: Read absorbance at

(approx. 530–550 nm) against the reagent blank.

Data Analysis & Quality Control

Calibration Strategy

Construct a 6-point calibration curve. Do not force the curve through zero; a small y-intercept is expected due to reagent background.

| Standard ID | Conc. ( | Expected Absorbance (1 cm path) |

| Blank | 0.00 | < 0.005 |

| Std 1 | 0.05 | ~0.05 - 0.10 |

| Std 2 | 0.10 | ~0.10 - 0.20 |

| Std 3 | 0.20 | ~0.20 - 0.40 |

| Std 4 | 0.50 | ~0.50 - 0.90 |

| Std 5 | 1.00 | ~1.00 - 1.80 |

Note: Absorbance values are indicative. Molar absorptivity (

Interferences

-

Strong Oxidants/Reductants: Interfere with the diazonium formation.

-

Metal Ions:

, -

Amines: Primary aromatic amines in the sample can compete for the nitrite.

Reaction Pathway Diagram

Figure 2: Chemical reaction pathway of the modified Griess reaction.

References

-

Fox, J. B. (1979). "Kinetics and mechanisms of the Griess reaction." Analytical Chemistry, 51(9), 1493-1502. Link

-

Moorcroft, M. J., Davis, J., & Compton, R. G. (2001). "Detection and determination of nitrate and nitrite: a review." Talanta, 54(5), 785-803. Link

-

Standard Methods for the Examination of Water and Wastewater. (2017). "4500-NO2- Nitrogen (Nitrite)." American Public Health Association. Link

-

Bratton, A. C., & Marshall, E. K. (1939). "A new coupling component for sulfanilamide determination." Journal of Biological Chemistry, 128, 537-550. Link

Sources

colorimetric detection of aromatic amines using n-Ethyl-1-naphthylamine hydrochloride

Executive Summary

This technical guide details the protocol for the colorimetric determination of primary aromatic amines (PAAs) using N-Ethyl-1-naphthylamine hydrochloride as the coupling reagent.[1] While N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) is the modern standard, N-Ethyl-1-naphthylamine remains a critical alternative in specific industrial monographs and forensic applications due to its distinct lipophilicity and coupling kinetics.[1]

This method relies on the classic diazotization-coupling reaction (Griess reaction principle).[1] It is applicable to the quantification of sulfonamides, procaine, benzocaine, and other pharmaceutical intermediates containing a free primary amino group.[1]

Scientific Principle & Mechanism

The detection mechanism is a three-stage cascade.[1] Understanding the causality at each step is vital for troubleshooting and optimization.[1]

-

Diazotization: The primary aromatic amine (analyte) reacts with nitrous acid (generated in situ from sodium nitrite and strong acid) to form a diazonium salt.[1] This reaction must occur under acidic conditions (pH < 2) to prevent the formation of triazenes.[1]

-

Nitrite Scavenging: Excess nitrous acid destabilizes the final azo dye and must be removed.[1] Ammonium sulfamate is used to decompose excess nitrite into nitrogen gas and sulfate.[1]

-

Azo Coupling: The diazonium electrophile attacks the electron-rich N-Ethyl-1-naphthylamine ring (at the 4-position) to form a highly conjugated, colored azo dye.[1]

Key Distinction: Unlike simple naphthylamines, the N-ethyl group in this reagent acts as an electron-donating auxochrome, bathochromically shifting the absorbance maximum (typically 530–550 nm) and increasing the molar absorptivity of the final complex.[1]

Reaction Pathway Diagram

Figure 1: Reaction pathway for the diazotization and coupling of aromatic amines.[1][2]

Reagents & Equipment

Safety Warning: Aromatic amines are potential carcinogens.[1][3][4] N-Ethyl-1-naphthylamine hydrochloride is a skin and eye irritant.[1][5] Handle all reagents in a fume hood with nitrile gloves.[1]

Reagent List

| Reagent | Specification | Role |

| Analyte Standard | High Purity (>99%) | Calibration (e.g., Sulfanilamide, Procaine) |

| Hydrochloric Acid | 1.0 N and 0.1 N | Acidification for diazotization |

| Sodium Nitrite | 0.1% (w/v) aqueous | Nitrosating agent (Prepare fresh daily) |

| Ammonium Sulfamate | 0.5% (w/v) aqueous | Nitrite scavenger (Crucial for stability) |

| Coupling Reagent | N-Ethyl-1-naphthylamine HCl | 0.1% (w/v) in 50% Ethanol/Water |

| Solvent | Ethanol / Deionized Water | Solvent for coupling reagent |

Note on Coupling Reagent Prep:N-Ethyl-1-naphthylamine hydrochloride may be less water-soluble than the ethylenediamine analog.[1] Dissolve 0.1 g in 50 mL ethanol, then dilute to 100 mL with water. Store in an amber bottle; discard if solution turns pink/brown.

Experimental Protocol

Phase 1: Standard Preparation

-

Prepare a Stock Solution of the target aromatic amine (e.g., 1000 µg/mL) in 0.1 N HCl.[1]

-

Create a Working Standard (10 µg/mL) by diluting the stock.

-

Prepare a calibration series: 0, 0.5, 1.0, 2.0, 4.0, and 8.0 µg/mL in 0.1 N HCl.[1]

Phase 2: Assay Procedure

This workflow ensures maximum reproducibility.

Figure 2: Step-by-step assay workflow.

Detailed Steps:

-

Aliquot: Transfer 1.0 mL of sample or standard into a test tube.

-

Acidify: Add 1.0 mL of 1 N HCl.

-

Diazotize: Add 1.0 mL of 0.1% Sodium Nitrite solution. Swirl to mix. Let stand for 3 minutes .

-

Critical: Do not extend beyond 5 minutes; diazonium salts are unstable.[1]

-

-

Scavenge: Add 1.0 mL of 0.5% Ammonium Sulfamate solution. Swirl vigorously. Let stand for 2 minutes .

-

Observation: Nitrogen gas bubbles may form.[1] Ensure bubbling stops before proceeding.

-

-

Couple: Add 1.0 mL of N-Ethyl-1-naphthylamine hydrochloride solution. Mix immediately.

-

Develop: Allow color to develop for 15 minutes in the dark.

-

Read: Measure absorbance at the determined

(typically 540 nm) against a reagent blank (0 µg/mL standard).

Method Validation & Performance

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), validate the method using the following parameters.

Quantitative Parameters

| Parameter | Acceptance Criteria | Notes |

| Linearity ( | > 0.995 | Range typically 0.2 – 10 µg/mL |

| Precision (RSD) | < 2.0% | Intra-day (n=6) |

| LOD / LOQ | Analyte dependent | Typically ~0.05 µg/mL (LOD) |

| Color Stability | Stable for > 1 hour | Protect from direct light |

Interference Management

-

Oxidizing Agents: High levels of oxidizers can mimic the diazonium reaction or degrade the reagent.[1]

-

Metals: Iron (Fe³⁺) and Copper (Cu²⁺) may catalyze decomposition.[1] Use EDTA (0.1%) in the buffer if metal contamination is suspected.[1]

-

pH Sensitivity: The final coupling pH is critical.[1] If the sample is strongly buffered, adjust the HCl concentration to ensure the final mix remains acidic during diazotization but buffered enough for coupling (coupling is often faster at slightly less acidic pH, but N-ethyl-1-naphthylamine couples well in dilute acid).[1]

Troubleshooting Guide

-

Issue: No Color Development.

-

Cause: Nitrite was old/inactive or Ammonium Sulfamate was added too quickly (destroying nitrite before diazotization).[1]

-

Fix: Prepare fresh NaNO2; strictly time the 3-minute diazotization step.

-

-

Issue: High Blank Absorbance.

-

Issue: Bubbles in Cuvette.

References

-

Bratton, A. C., & Marshall, E. K. (1939).[1][6] A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry, 128, 537-550.[1][6] (Foundational text establishing the diazotization-coupling mechanism).[1][7]

-

[1]

-

-

U.S. Food and Drug Administration (FDA). Pesticide Analytical Manual (PAM) Vol. II, Section 120.216.[1][8][9] (Cites N-ethyl-1-naphthylamine as a specific chromogenic reagent for amine detection).

-

[1]

-

-

Litchfield, J. T., & Marshall, E. K. (1938).[1][6] A Simplified Method for the Determination of Sulfanilamide in Biological Fluids.[1] Science, 88(2273), 85-86.[1]

-

[1]

-

-

PubChem. Compound Summary for N-Ethyl-1-naphthylamine (CID 67043).[1]

-

[1]

-

-

Thermo Fisher Scientific.

-

[1]

-

Sources

- 1. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. osha.gov [osha.gov]

- 5. fishersci.ca [fishersci.ca]

- 6. Full text of "The vitamins: chemistry, physiology, pathology" [archive.org]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. nal.usda.gov [nal.usda.gov]

Troubleshooting & Optimization

Technical Support Center: Mastering pH in N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Reactions

An important point of clarification: The user's query specifies "n-Ethyl-1-naphthylamine hydrochloride." However, the vast majority of sensitive colorimetric reactions, particularly for nitrite detection, utilize a closely related but different compound: N-(1-naphthyl)ethylenediamine dihydrochloride (NED). Given the context of the request for a technical guide on reaction sensitivity, this document will focus on NED, the standard and widely documented coupling agent in the scientifically critical Griess reaction. This focus ensures the guide is relevant and maximally useful for researchers in the field.

Welcome to the technical support center for N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) applications. This guide is designed for researchers, scientists, and drug development professionals who rely on the robust and sensitive detection of nitrite. Here, we move beyond simple protocols to explore the fundamental chemistry, with a laser focus on the most critical variable: pH . Understanding and controlling pH is the key to unlocking reproducible, sensitive, and accurate results.

The Core Mechanism: Why pH is the Master Variable in the Griess Reaction

The widespread use of NED is almost exclusively linked to the Griess test for nitrite (NO₂⁻) detection. This reaction is a two-step process, and the efficiency of both steps is profoundly dependent on a highly acidic environment.

-

Diazotization: In the first step, a primary aromatic amine (commonly sulfanilamide) reacts with nitrite in an acidic medium. The acid protonates the nitrous acid, forming the highly reactive nitrosating agent, the nitrosonium ion (NO⁺). This ion then reacts with the sulfanilamide to form a diazonium salt. This step is critically pH-dependent; it requires a strongly acidic environment (typically pH 1-2.5) to proceed efficiently.[1][2][3]

-

Azo Coupling: In the second step, the newly formed diazonium salt acts as an electrophile and couples with the NED. This reaction forms a stable, intensely colored magenta azo dye. The intensity of this color, measured spectrophotometrically around 540-570 nm, is directly proportional to the initial nitrite concentration.[4][5]

This entire process must occur under acidic conditions because the diazonium salt is unstable at neutral or alkaline pH.

Visualizing the Griess Reaction Pathway

Troubleshooting Guide: A Question & Answer Approach

Here, we address the most common issues encountered during experiments using NED, with a focus on pH as the root cause.

Q1: Why is my color development weak, inconsistent, or completely absent?

This is the most frequent issue and often points directly to a pH problem.

-

Potential Cause 1: Incorrect pH of the Griess Reagent.

-

Explanation: The Griess reagent, which is a combination of the diazotizing agent (e.g., sulfanilamide in acid) and the coupling agent (NED), must be strongly acidic.[1] If the acid concentration (typically phosphoric or hydrochloric acid) is too low, the initial diazotization step will be inefficient, leading to a weak signal.

-

Solution:

-

Verify the preparation of your reagents. For example, a common formulation for the sulfanilamide solution is 1% (w/v) in 5% phosphoric acid.[4]

-

Measure the pH of your final, combined Griess reagent. It should be well below pH 3. Some studies have identified an optimal range of pH 2-3, with a specific optimum at pH 2.5.[2]

-

Always use high-purity water and acid for reagent preparation.

-

-

-

Potential Cause 2: Sample Matrix Buffering Effect.

-

Explanation: Your biological or environmental samples (e.g., cell culture media, tissue homogenates, water samples) have their own buffering capacity. When you add the sample to the Griess reagent, it can raise the pH of the mixture out of the optimal acidic range. This is a very common and often overlooked source of error.

-

Solution:

-

Acidify the Sample: For samples with high buffering capacity (like cell culture media containing bicarbonate), it may be necessary to pre-acidify the sample with a small volume of concentrated acid (e.g., HCl) before adding the Griess reagent.

-

Check Final Reaction pH: After mixing your sample with the Griess reagent, test the pH of a representative reaction mixture to ensure it remains in the optimal acidic range.

-

Standard Curve Matrix: Always prepare your nitrite standards in the exact same matrix as your samples (e.g., use the same cell culture medium to dilute your standards).[4] This ensures that any pH or interfering effects from the matrix are accounted for in your standard curve.

-

-

Q2: My standard curve looks good, but my sample readings are not reproducible. What's going on?

-

Potential Cause: pH Drift in Stored Reagents.

-

Explanation: While the individual components of the Griess reagent are relatively stable when stored correctly, the combined reagent can be less stable. More importantly, the NED solution itself, if not prepared and stored properly, can degrade. While some methods suggest making reagents fresh daily, commercial preparations can have a shelf life of 6-12 months.[6] Degradation can affect the coupling reaction.

-

Solution:

-

Storage: Store NED solutions protected from light (in an amber bottle) and at 4°C.[4] Some kits recommend sealing under argon to prevent oxidation.[7]

-

Fresh Preparation: If you observe inconsistent results, try preparing the NED solution fresh for each experiment.

-

System Suitability Test: Before running your samples, always run a mid-range standard to confirm that the reagents are performing as expected.

-

-

Q3: I'm seeing a high background signal or a color change in my blank (negative control). Why?

-

Potential Cause: Nitrite Contamination.

-

Explanation: The Griess reaction is extremely sensitive, and nitrite contamination is a common issue. This contamination can come from your water, reagents, or glassware.

-

Solution:

-

Use nitrite-free, double-distilled, or deionized water for all reagent preparations and dilutions.

-

Ensure all glassware is scrupulously clean.

-

Run a "reagent blank" containing only water and the Griess reagent to ensure there is no contamination in your reagents themselves.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the absolute optimal pH for the Griess reaction?

While the reaction works under a general "acidic condition," studies have optimized it further. A pH range of 2.0 to 3.0 is often cited as optimal for stable and high absorbance.[2] One protocol specifies a pH value of 1.8 in a phosphoric acid medium for the reaction.[3] Another study using hydrochloric acid found an optimal range of pH 0.5-0.7.[8] The key is to ensure the environment is sufficiently acidic for the initial diazotization without being so harsh that it degrades the resulting azo dye.

Q2: Should I use phosphoric acid or hydrochloric acid?

Both are commonly used. Phosphoric acid (typically at 5%) is often preferred because it provides a stable and robustly acidic environment.[1][4] Hydrochloric acid is also effective and used in many protocols.[8][9] The most important factor is consistency; use the same acid for your reagents and any sample pre-treatment steps.

Q3: How should I properly prepare and store the pH-sensitive NED solution?

A common preparation is a 0.1% (w/v) solution of N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.[4]

-

Preparation: Dissolve the powder completely. Gentle warming can help, but do not boil.

-

Storage: Store the solution in a tightly sealed, amber glass bottle at 2-8°C to protect it from light and air.[7] Do not freeze. For maximum reliability in critical assays, preparing this solution fresh is often recommended.[6]

Q4: Can the pH of my original sample before the assay affect my results?

Yes, but indirectly. The critical factor is the pH of the final reaction mixture. However, the initial pH of your sample can influence the stability of nitrite. For instance, in some biological contexts, a neutral pH of 7.4 is optimal for certain enzymatic reactions that might be studied alongside nitrite production.[10] When you take an aliquot of this sample for the Griess assay, you must ensure the addition of the acidic Griess reagent is sufficient to lower the pH of the final mixture into the required acidic range.

Quantitative Data Summary: pH and Reaction Conditions

| Parameter | Recommended Condition | Rationale | Source(s) |

| Reaction pH | 1.0 - 3.0 | Optimal for both diazotization and azo dye stability. | [2][3][11] |

| Acid Medium | 5% Phosphoric Acid or 0.9-1.8 M HCl | Provides the necessary H⁺ for nitrosonium ion formation. | [1][4][8] |

| Wavelength (λmax) | 540 - 570 nm | The peak absorbance of the final magenta azo dye product. | [4][12] |

| Reaction Time | 10 - 30 minutes | Allows for complete color development at room temperature. | [2][5] |

Experimental Protocol: A Self-Validating Workflow for Nitrite Quantification

This protocol for the Griess assay is designed to be self-validating by incorporating proper controls and matrix-matching for the standard curve.

Reagents:

-

NED Solution (Coupling Reagent): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Store at 4°C, protected from light.

-

Sulfanilamide Solution (Diazotizing Reagent): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid. Stable at room temperature.

-

Nitrite Standard (1 mM): Dissolve 69 mg of sodium nitrite (NaNO₂) in 1 L of deionized water. Store at 4°C.

Workflow Diagram

Methodology:

-

Prepare Nitrite Standard Curve:

-

Create a series of dilutions from the 1 mM stock solution (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM).

-

CRITICAL: Dilute the standards using the exact same liquid matrix as your experimental samples (e.g., if your samples are in DMEM cell culture medium, use DMEM to prepare the standard curve dilutions). This controls for pH buffering and interfering substances.[4]

-

-

Sample Preparation:

-

Collect your experimental samples (e.g., cell culture supernatants).

-

Centrifuge samples at 1,000 x g for 10 minutes to pellet any cells or debris. Use the clear supernatant for the assay.[4]

-

-

Assay Procedure (96-well plate format):

-

Pipette 50 µL of each standard and sample into separate wells of a clear 96-well plate.

-

Add 50 µL of the Sulfanilamide Solution to every well.

-

Incubate for 5-10 minutes at room temperature, protected from light. This allows the diazotization reaction to complete.

-

Add 50 µL of the NED Solution to every well. A magenta color will begin to develop immediately.

-

Incubate for 10 minutes at room temperature, protected from light, to allow for full color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 548 nm using a microplate reader.

-

Subtract the absorbance of the blank (0 µM standard) from all other standard and sample readings.

-

Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to determine the nitrite concentration in your samples.

-

References

-

Al-Obaidi, A. H., & Al-Shimmari, A. M. (2014). Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere. Journal of AOAC International, 97(2), 433-438. [Link]

-

Das, H. K., & Chakrabarty, D. (1987). Spectrophotometric determination of nitrite in water. Analyst, 112(1), 71-73. [Link]

-

Nguyen, H. T., et al. (2018). Gries – Ilosvay Spectrophotometry for Determination of Nitrite in Water and Vegetables in Vietnam. Asian Journal of Chemical Sciences, 5(1), 1-9. [Link]

-

ResearchGate. (n.d.). Nitrite detection by the Griess reagent prepared at different pH values. [Link]

-

Feelisch, M., et al. (2010). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. Nitric Oxide, 22(1), 1-9. [Link]

-

Das, H. K., & Chakrabarty, D. (1987). Spectrophotometric determination of nitrite in water. ResearchGate. [Link]

-

Ensafi, A. A., & Kazemzadeh, A. (1999). Simultaneous spectrophotometric determination of nitrite and nitrate by flow-injection analysis. Analytica Chimica Acta, 389(1-3), 269-276. [Link]

-

Wikipedia contributors. (n.d.). N-(1-Naphthyl)ethylenediamine. Wikipedia. [Link]

-

Irandoust, M., et al. (2016). Nitrite determination in water samples based on a modified Griess reaction and central composite design. Analytical Methods, 8(1), 124-130. [Link]

-

Metash. (n.d.). Determination of Nitrite Nitrogen Content in Water by Spectrophotometry. [Link]

-

ResearchGate. (n.d.). What is the stability of 1% N-(1-naphthyl)ethylene-1,2-diamine dihydrochloride (NEDA) solution?. [Link]

Sources

- 1. Griess Reagent System Protocol [worldwide.promega.com]

- 2. scispace.com [scispace.com]

- 3. easylab.co.id [easylab.co.id]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Simultaneous spectrophotometric determination of nitrite and nitrate by flow-injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrophotometric determination of nitrite in water - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrite determination in water samples based on a modified Griess reaction and central composite design - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Sensitive spectrophotometric determination of nitrite in human saliva and rain water and of nitrogen dioxide in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stabilizing n-Ethyl-1-naphthylamine Hydrochloride Stock Solutions

Welcome to the Technical Support Center for n-Ethyl-1-naphthylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this reagent for their experiments. As a Senior Application Scientist, I have compiled this resource to address the most common challenges associated with the preparation and storage of n-Ethyl-1-naphthylamine hydrochloride stock solutions, with a primary focus on preventing oxidative degradation.

Understanding the Challenge: The Instability of Aromatic Amines

n-Ethyl-1-naphthylamine hydrochloride, like many aromatic amines, is susceptible to oxidation when exposed to atmospheric oxygen and light.[1][2] This degradation process can lead to the formation of colored impurities, which can significantly impact experimental results by increasing background signals, reducing assay sensitivity, or interfering with downstream applications. The primary goal of proper handling and storage is to minimize these oxidative processes, ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the handling and storage of n-Ethyl-1-naphthylamine hydrochloride solutions.

Q1: My n-Ethyl-1-naphthylamine hydrochloride solution has turned a pink/brown color. What does this mean and can I still use it?

A1: A change in color, typically to a pink, brown, or purplish-red hue, is a clear visual indicator of oxidation.[2] The colored products are the result of the degradation of the aromatic amine. It is strongly recommended to discard discolored solutions, as their use can lead to inaccurate and unreliable experimental outcomes. For instance, in a Griess assay for nitrite determination, where n-Ethyl-1-naphthylamine hydrochloride is a key reagent, these colored impurities would lead to a high background signal, compromising the sensitivity of the assay.[3]

Q2: What is the recommended solvent for preparing my stock solution?

A2: For most applications, high-purity, deionized water is the recommended solvent. Some protocols may specify the use of dilute acids, such as phosphoric acid, which can enhance the stability of the solution.[4] The hydrochloride salt form of n-Ethyl-1-naphthylamine is generally soluble in water.[5] It is crucial to use freshly prepared, high-purity water to minimize contaminants that could catalyze oxidation.

Q3: How should I store my n-Ethyl-1-naphthylamine hydrochloride stock solution to maximize its shelf life?

A3: Proper storage is critical to prevent oxidation. The following conditions are recommended:

-

Protection from Light: Store the solution in an amber glass bottle or a container wrapped in aluminum foil to prevent photodegradation.[5][6] Aromatic amines are known to be light-sensitive.[4]

-

Refrigeration: Store the solution at 2-8°C.[7] Low temperatures slow down the rate of chemical reactions, including oxidation.

-

Inert Atmosphere: For long-term storage, it is best to overlay the solution with an inert gas like argon or nitrogen to displace oxygen.[7][8][9] This directly removes one of the key reactants in the oxidation process.

Q4: How long can I expect my stock solution to be stable?

A4: The stability of the solution depends heavily on the storage conditions. A properly prepared and stored aqueous solution of a similar compound, N-(1-Naphthyl)ethylenediamine dihydrochloride, is stable for about one month.[6] However, it is best practice to prepare fresh solutions regularly and to visually inspect the solution for any signs of discoloration before each use. For highly sensitive assays, preparing the solution fresh on the day of the experiment is the most reliable approach.[10]

Q5: Can I use an antioxidant to prolong the stability of my solution?

A5: Yes, the use of antioxidants can be an effective strategy. Ascorbic acid (Vitamin C) has been used to stabilize aromatic amine solutions.[11] However, the addition of an antioxidant should be carefully considered and validated for your specific application to ensure it does not interfere with your downstream experimental steps.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with n-Ethyl-1-naphthylamine hydrochloride solutions.

| Observed Problem | Potential Cause | Recommended Action |

| Solution is discolored (pink, yellow, brown) upon preparation or after a short period of storage. | Oxidation due to exposure to air and/or light. | 1. Discard the discolored solution.2. Prepare a fresh solution using high-purity, deoxygenated solvent.3. Store the new solution in a dark, airtight container at 2-8°C. Consider purging the headspace with an inert gas (argon or nitrogen). |

| High background or poor signal-to-noise ratio in my assay (e.g., Griess assay). | The reagent has degraded, leading to interfering byproducts. | 1. Prepare a fresh n-Ethyl-1-naphthylamine hydrochloride solution.2. Verify the quality of all other reagents used in the assay.3. Run a blank control with the new reagent to ensure the background signal is within the acceptable range. |

| Inconsistent results between experiments. | Variability in the quality of the n-Ethyl-1-naphthylamine hydrochloride solution. | 1. Implement a standard operating procedure (SOP) for the preparation and storage of the solution.2. Prepare a larger batch of the solution and aliquot it into smaller, single-use vials to minimize repeated exposure of the stock to air.3. Always visually inspect the solution before use. |

Experimental Protocols

Protocol 1: Preparation of a Stabilized n-Ethyl-1-naphthylamine Hydrochloride Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

Materials:

-

n-Ethyl-1-naphthylamine hydrochloride (solid)

-

High-purity, deionized water (or 5% phosphoric acid for certain applications)

-

Amber glass bottle with a screw cap

-

Source of inert gas (argon or nitrogen) with a delivery system

-

Standard laboratory glassware and equipment

Procedure:

-

Solvent Degassing: To minimize dissolved oxygen, sparge the deionized water (or dilute acid) with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.

-

Weighing: Accurately weigh the required amount of solid n-Ethyl-1-naphthylamine hydrochloride in a clean, dry weighing boat.

-

Dissolution: Transfer the solid to a volumetric flask and add the degassed solvent. Mix gently until the solid is completely dissolved. Avoid vigorous shaking which can reintroduce air.

-

Inert Gas Purging: Transfer the prepared solution to an amber glass storage bottle. Gently bubble the inert gas through the solution for 1-2 minutes to remove any headspace oxygen.

-

Storage: Tightly seal the bottle and store it at 2-8°C, protected from light.

Protocol 2: Quality Control Check of the Stock Solution

A simple visual and spectrophotometric check can help assess the quality of your solution.

Procedure:

-

Visual Inspection: Before each use, visually inspect the solution against a white background. Any noticeable color change from its initial state indicates degradation.

-

Spectrophotometric Scan (Optional): For a more quantitative assessment, you can perform a UV-Vis scan of a diluted aliquot of your solution. A fresh, high-quality solution should have a characteristic absorbance spectrum. The appearance of new peaks or a significant increase in absorbance in the visible range (400-700 nm) is indicative of colored oxidation products.

Visualizing the Workflow

Diagram 1: Decision Tree for Troubleshooting Solution Instability

Caption: Troubleshooting workflow for n-Ethyl-1-naphthylamine HCl solution issues.

Diagram 2: Oxidation Prevention Pathway

Caption: Key steps to prevent oxidation during preparation and storage.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nj.gov [nj.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digicollections.net [digicollections.net]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Reducing Reagent Blank in N-Ethyl-1-naphthylamine Analysis

Topic: Troubleshooting High Reagent Blank Absorbance in Colorimetric Assays Reagent Focus: N-Ethyl-1-naphthylamine (NENA) | CAS: 118-44-5 Method Context: Modified Griess Reaction / Bratton-Marshall Assay (Nitrite or Sulfonamide determination)[1]

Diagnostic & Troubleshooting Framework

High reagent blank absorbance (background color in the absence of analyte) is the primary limiter of sensitivity in diazo-coupling assays.[1] When using N-Ethyl-1-naphthylamine (NENA), this issue is almost exclusively driven by oxidative degradation or solvent incompatibility .[1]

Unlike the more common water-soluble alternative (N-(1-Naphthyl)ethylenediamine dihydrochloride, or NED), NENA is lipophilic .[1] This structural difference dictates specific handling protocols that, if ignored, lead to high background noise.[1]

The "Pink Blank" Root Cause Analysis

The diagram below illustrates the competing pathways: the desired coupling reaction vs. the unwanted oxidative degradation that causes high blanks.[1]

Figure 1: Mechanistic pathway showing how environmental factors (Oxygen/Light) compete with the analyte to form colored byproducts, increasing blank absorbance.[1]

Technical Modules: Solving the Issue

Module A: Reagent Purity & Preparation (The #1 Cause)

N-Ethyl-1-naphthylamine is an aromatic amine susceptible to oxidation.[1] If your raw reagent is dark brown or purple, it is already compromised.[1]

The Protocol: Reagent Purification & Storage

| Parameter | Specification | Causality / Rationale |

|---|---|---|

| Appearance Check | Must be pale yellow or colorless oil/solid.[1] | Dark color indicates pre-existing oxidation products (azo/nitro compounds) that absorb at 540nm.[1] |

| Purification | Vacuum Distillation (if liquid) or Recrystallization from ethanol-water (if solid salt).[1] | Removes oxidized impurities.[1] Standard filtration is insufficient for soluble oxidation byproducts.[1] |

| Solvent System | Dissolve in 95% Ethanol or Glacial Acetic Acid .[1] | NENA is hydrophobic.[1] Using pure water (as done with NED) causes micro-emulsions (turbidity) that read as "absorbance" in the blank.[1] |

| Storage | Amber glass, under Argon/Nitrogen , 4°C. | Prevents photon-induced radical formation which accelerates auto-oxidation.[1] |

Module B: Experimental Optimization

If the reagent is fresh but blanks are still high, the issue lies in the reaction kinetics or contamination.[1]

Step-by-Step Optimization Protocol:

-

Segregate Reagents: Do not store NENA mixed with the sulfanilamide/acid (Mono-reagent).[1] The acid catalyzes the slow oxidation of NENA over time.[1]

-

Reverse Addition Sequence:

-

Water Quality: Use LC-MS grade or Milli-Q water (18.2 MΩ). Trace nitrites in distilled water will react with NENA, creating a "false" blank.[1]

Troubleshooting FAQ

Q1: My blank absorbance increases over time (drift) while sitting in the plate reader. Why? A: This is Photo-oxidation .[1] The light source from the spectrophotometer or ambient lab light is driving the oxidation of excess NENA.[1]

-

Fix: Incubate in the dark. Read the plate immediately (within 10 minutes) after adding NENA. Do not let the reaction sit for >30 minutes.

Q2: I switched from NED (N-1-naphthylethylenediamine) to NENA and my blanks spiked. Is this normal? A: Yes, if you didn't adjust the solvent.[1] NENA is less soluble in water than NED.[1]

-

Fix: Ensure your NENA stock is prepared in ethanol or acetic acid.[1] If you added NENA directly to an aqueous acid, you likely have a micro-precipitate scattering light, not true chemical absorbance.[1]

Q3: Can I subtract the high blank from my samples?

A: Only if the blank absorbance is

Decision Tree: Reducing Blank Absorbance

Use this flowchart to identify the specific source of your high blank.

Figure 2: Diagnostic flowchart for isolating the cause of high background absorbance.

References

-

National Institute of Standards and Technology (NIST). 1-Naphthalenamine, N-ethyl- (CAS 118-44-5) Mass Spectrum and Properties.[1] NIST Chemistry WebBook.[1]

-

U.S. Environmental Protection Agency (EPA). Method 353.2: Determination of Nitrate-Nitrite Nitrogen by Automated Colorimetry.[1] (Standard reference for Griess reaction chemistry mechanisms).

-

PubChem. N-Ethyl-1-naphthylamine Compound Summary. National Library of Medicine.[1]

-

Organic Syntheses. Ethyl 1-naphthylacetate (Reference for handling naphthylamine derivatives and purification).[1] Org.[1] Synth. 1965, 45, 47.[1]

Sources

Validation & Comparative

A Comparative Guide to Nitrite Detection: Benchmarking the N-(1-Naphthyl)ethylenediamine Hydrochloride Method

For researchers, scientists, and professionals in drug development, the accurate quantification of nitrite is a critical analytical task. Nitrite, a stable metabolite of nitric oxide (NO), serves as a key indicator of NO production in biological systems, playing a significant role in various physiological and pathological processes. Furthermore, its presence in environmental and food samples is closely monitored due to potential health implications.

This guide provides an in-depth comparison of the classical spectrophotometric method for nitrite detection using N-(1-Naphthyl)ethylenediamine dihydrochloride, commonly known as the Griess reaction, with contemporary analytical techniques. We will delve into the limit of detection (LOD), underlying principles, and practical considerations of each method, supported by experimental data and protocols to inform your selection of the most suitable assay for your research needs.

The Griess Reaction: The Established Standard

First described by Johann Peter Griess in 1858, the Griess reaction remains a widely used method for nitrite determination due to its simplicity, cost-effectiveness, and sensitivity.[1] The underlying chemistry involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with an aromatic amine, typically sulfanilamide, to form a diazonium salt. This intermediate then couples with N-(1-Naphthyl)ethylenediamine dihydrochloride to produce a stable, intensely colored azo dye with a maximum absorbance at approximately 540 nm.[1] The intensity of the color is directly proportional to the nitrite concentration.

Causality in Experimental Design: Why These Reagents?

The choice of reagents in the Griess assay is deliberate. Sulfanilamide is an efficient diazotizing agent. N-(1-Naphthyl)ethylenediamine dihydrochloride is preferred over the simpler 1-naphthylamine as a coupling agent because it forms a more soluble and stable azo dye in aqueous acidic solutions, and it is also less carcinogenic.[1] The acidic environment, typically provided by phosphoric acid, is crucial for the initial diazotization step.

A Comparative Analysis of Nitrite Detection Methodologies

While the Griess test is a robust and accessible method, several other techniques offer advantages in terms of sensitivity, selectivity, and automation. Below is a comparative overview of the Griess reaction alongside Ion Chromatography (IC), Capillary Electrophoresis (CE), and Electrochemical Sensors.

| Method | Principle | Limit of Detection (LOD) | Linearity Range | Advantages | Disadvantages |

| Griess Reaction (Spectrophotometry) | Colorimetric diazotization reaction | 0.02 - 2 µM[1] | ~1 - 100 µM | Simple, inexpensive, high-throughput potential | Susceptible to interference from colored compounds, proteins, and reducing agents |

| Ion Chromatography (IC) | Ion-exchange separation followed by conductivity or UV detection | 0.010 - 0.13 mg/L (ppb)[2][3] | 5 - 500 µg/L[4] | High selectivity, can simultaneously detect multiple anions | Requires specialized equipment, higher operational cost |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility with UV or conductivity detection | 8.9 nM - 30 µM[5][6] | Varies, can be in the low µM range | High resolution, small sample volume, rapid analysis | Can be sensitive to matrix effects, requires expertise |

| Electrochemical Sensors | Amperometric or voltammetric detection of nitrite oxidation/reduction | 4 nM - 1.0 µM[7][8] | Wide and tunable ranges (e.g., 0.05 µM - 10 mM)[8] | High sensitivity, portability for on-site analysis, real-time monitoring | Electrode surface can be prone to fouling, potential for interference from electroactive species |

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Nitrite using the Griess Reaction

This protocol outlines the fundamental steps for quantifying nitrite in aqueous samples.

1. Reagent Preparation:

- Griess Reagent: Prepare by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in deionized water. This reagent should be prepared fresh and protected from light.

- Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite in 1 liter of deionized water.

- Nitrite Standard Curve: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM) in the same matrix as the samples (e.g., buffer, cell culture media).

2. Assay Procedure:

- Pipette 100 µL of each standard and sample into individual wells of a 96-well microplate.

- Add 100 µL of the Griess Reagent to each well.

- Incubate the plate at room temperature for 15-30 minutes, protected from light.

- Measure the absorbance at 540 nm using a microplate reader.

- Subtract the absorbance of a blank (matrix with Griess reagent) from all readings.

- Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

- Determine the nitrite concentration of the samples by interpolating their absorbance values on the standard curve.

Self-Validation: The linearity of the standard curve (R² > 0.99) serves as an internal validation of the assay's performance within the tested range.

Protocol 2: Nitrite Determination by Ion Chromatography (IC)

This protocol provides a general workflow for nitrite analysis using IC with conductivity detection.

1. System and Reagent Preparation:

- Ion Chromatograph: Equipped with a guard column, an anion-exchange analytical column (e.g., Dionex IonPac™ AS19-4μm), a suppressor, and a conductivity detector.[9]

- Eluent: A potassium hydroxide (KOH) gradient is commonly used. The specific gradient program will depend on the column and the matrix.[9] A Reagent-Free™ IC (RFIC™) system can electrolytically generate the eluent.[9]

- Standards: Prepare a mixed standard solution containing nitrite and other anions of interest in deionized water.

2. Sample Preparation:

- Filter aqueous samples through a 0.22 µm syringe filter to remove particulates.

- For complex matrices like food or biological fluids, a sample extraction and clean-up step may be necessary.[10]

3. Chromatographic Analysis:

- Equilibrate the IC system with the eluent until a stable baseline is achieved.

- Inject a defined volume of the standards and samples into the chromatograph.

- Record the chromatograms and identify the nitrite peak based on its retention time compared to the standard.